molecular formula C6H7BrClN3 B14036613 6-Bromonicotinimidamide hydrochloride

6-Bromonicotinimidamide hydrochloride

Katalognummer: B14036613
Molekulargewicht: 236.50 g/mol
InChI-Schlüssel: BOQOXTLIULERSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromonicotinimidamide is an organic compound with the molecular formula C6H6BrN3 It is a derivative of nicotinamide, where a bromine atom is substituted at the 6th position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonicotinimidamide typically involves the bromination of nicotinamide. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under controlled temperatures to ensure selective bromination at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of 6-Bromonicotinimidamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromonicotinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromonicotinimidamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 6-Bromonicotinimidamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the structure of the derivative .

Vergleich Mit ähnlichen Verbindungen

    5-Bromonicotinamide: Similar in structure but with the bromine atom at the 5th position.

    6-Chloronicotinimidamide: Similar but with a chlorine atom instead of bromine.

    6-Bromo-2-nicotinamide: Another derivative with different substitution patterns.

Uniqueness: 6-Bromonicotinimidamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .

Eigenschaften

Molekularformel

C6H7BrClN3

Molekulargewicht

236.50 g/mol

IUPAC-Name

6-bromopyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6BrN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H

InChI-Schlüssel

BOQOXTLIULERSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=N)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.